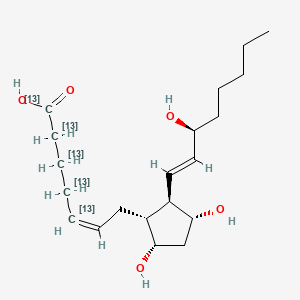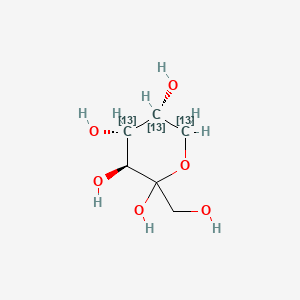
D-Fructose-13C3-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose-13C3-1: is a stable isotope-labeled compound of D-Fructose, a natural monosaccharide found in many plants. The labeling with carbon-13 isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine. The compound is often used as a tracer in metabolic studies to understand the biochemical pathways and interactions within living organisms .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C3-1 involves the incorporation of carbon-13 isotopes into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The process includes enzymatic conversion of glucose to fructose, followed by purification and isolation of the labeled fructose. The production is carried out under stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions: D-Fructose-13C3-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives, such as D-fructose-6-phosphate.
Reduction: Reduction reactions can convert this compound into sugar alcohols like sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed:
Oxidation: D-fructose-6-phosphate and other phosphorylated derivatives.
Reduction: Sorbitol and other sugar alcohols.
Substitution: Halogenated and alkylated fructose derivatives
科学的研究の応用
Chemistry: D-Fructose-13C3-1 is used as a tracer in metabolic studies to understand the pathways and interactions of carbohydrates in living organisms. It helps in elucidating the mechanisms of enzymatic reactions and the role of fructose in various biochemical processes .
Biology: In biological research, this compound is used to study the metabolism of fructose in different tissues and organs. It provides insights into the utilization and conversion of fructose in cellular processes .
Medicine: The compound is used in medical research to investigate the role of fructose in metabolic disorders, such as diabetes and obesity. It helps in understanding the impact of fructose consumption on human health and the development of therapeutic interventions .
Industry: this compound is used in the food and beverage industry for the development of low-calorie sweeteners and other food products. It is also used in the pharmaceutical industry for the synthesis of labeled drugs and diagnostic agents .
作用機序
D-Fructose-13C3-1 exerts its effects by participating in various metabolic pathways within living organisms. The carbon-13 isotopes act as tracers, allowing researchers to track the movement and transformation of fructose in different biochemical processes. The compound interacts with enzymes involved in carbohydrate metabolism, providing insights into the molecular targets and pathways involved in these processes .
類似化合物との比較
D-Fructose-13C6: Another isotope-labeled form of D-Fructose with six carbon-13 atoms.
D-Glucose-13C3: A carbon-13 labeled form of D-Glucose.
D-Galactose-13C3: A carbon-13 labeled form of D-Galactose .
Uniqueness: D-Fructose-13C3-1 is unique due to its specific labeling with three carbon-13 isotopes, making it particularly useful for detailed metabolic studies. Its specific labeling pattern allows for precise tracking and analysis of fructose metabolism, providing valuable insights that are not possible with other labeled compounds .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC名 |
(3S,4R,5R)-2-(hydroxymethyl)(4,5,6-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,3+1,4+1 |
InChIキー |
LKDRXBCSQODPBY-NJZQNRQMSA-N |
異性体SMILES |
[13CH2]1[13C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


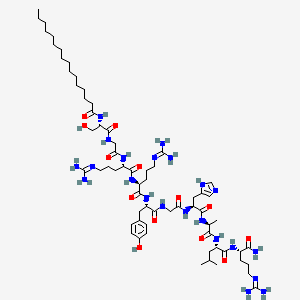
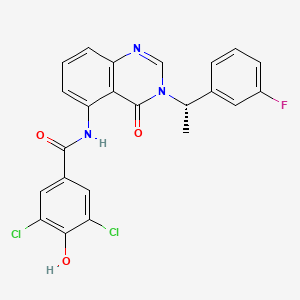
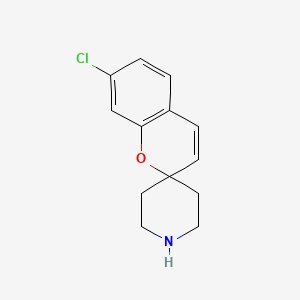
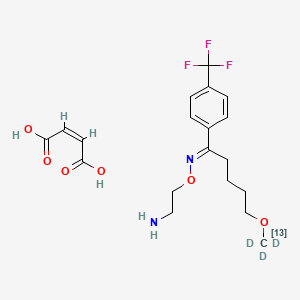
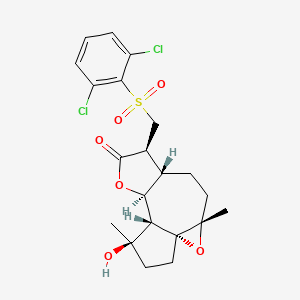
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
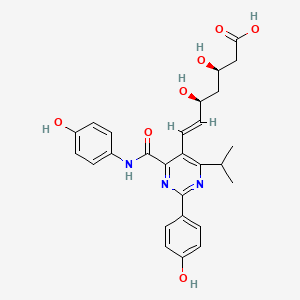
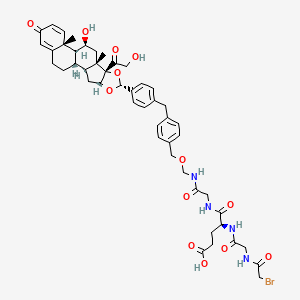
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)

methyl phosphate](/img/structure/B12384704.png)


